molecular formula C13H11FO2 B1342846 4-(4-Fluoro-3-methoxyphenyl)phenol CAS No. 64465-63-0

4-(4-Fluoro-3-methoxyphenyl)phenol

Cat. No. B1342846
CAS RN: 64465-63-0
M. Wt: 218.22 g/mol
InChI Key: HSXMZCABXXDPEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluoro-3-methoxyphenyl)phenol often involves multi-step reactions, including O-methylation, Schiff base reactions, and cyclization processes. For instance, the synthesis of a radioligand for the GABA receptor in the brain involved O-methylation of a hydroxybenzophenone derivative followed by a Schiff reaction with γ-aminobutyric acid . Similarly, the synthesis of other related compounds has been achieved through condensation reactions between aldehydes or ketones with primary amines, as seen in the synthesis of Schiff base compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluoro-3-methoxyphenyl)phenol has been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . Theoretical calculations using density functional theory (DFT) have provided detailed information about the electronic structure, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and charge distribution . These studies have also explored intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which are crucial for the stability of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated through their interactions with various agents. For example, the study of the interactions between a compound and DNA bases using the electrophilicity-based charge transfer (ECT) method revealed insights into the charge transfer and electrophilic & nucleophilic nature of the molecule . Additionally, the reactivity of a compound with aniline, o-phenylenediamine, and o-aminophenol has been studied, leading to the formation of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-(4-Fluoro-3-methoxyphenyl)phenol have been assessed through experimental and theoretical methods. The solubility, melting points, and radical scavenging activities have been determined, indicating the potential antioxidant properties of these compounds . Electrochemical behavior has also been characterized, providing insights into the redox properties of the compounds and their metal complexes .

Relevant Case Studies

Several case studies have demonstrated the potential applications of these compounds. For instance, the radical scavenging activities of certain derivatives have been compared with standard antioxidants, showing effective radical scavenging activities . Additionally, molecular docking studies have been performed to evaluate the potential of synthesized compounds as protease kinase inhibitors, which could have implications in cancer therapy .

Scientific Research Applications

Application in Material Science

m-Aryloxy phenols have a wide range of applications in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Application as Antioxidants

m-Aryloxy phenols are used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Application as Ultraviolet Absorbers

m-Aryloxy phenols are used as ultraviolet absorbers . They can absorb UV radiation and release it as heat, providing protection against UV radiation damage.

Application as Flame Retardants

m-Aryloxy phenols are used as flame retardants . They are added to potentially flammable materials to prevent, delay or slow down the spread of fire.

Application in Synthesis of Bioactive Natural Products

Phenol derivatives, including m-Aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products . Many synthesis methods have been developed for phenol derivatives .

Application in Production of Conducting Polymers

m-Aryloxy phenols are used in the production of conducting polymers . Conducting polymers are organic polymers that conduct electricity.

Application in Hydroxylation of Benzenes

m-Aryloxy phenols have been used in the hydroxylation of benzenes . This process involves the introduction of a hydroxyl group into a benzene ring, which is a key step in many organic synthesis processes .

Application in Nucleophilic Aromatic Substitutions

m-Aryloxy phenols can be used in nucleophilic aromatic substitutions . This is a type of substitution reaction where a nucleophile replaces a good leaving group, such as a halide, on an aromatic ring .

Application in Electrophilic Aromatic Substitutions

m-Aryloxy phenols can also be used in electrophilic aromatic substitutions . This is a type of substitution reaction where an electrophile replaces a hydrogen atom on an aromatic ring .

Application in Metal-Catalyzed Cross-Coupling Reactions

m-Aryloxy phenols have been used in metal-catalyzed cross-coupling reactions . These are types of reactions where two different carbon fragments are joined together with the help of a metal catalyst .

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXMZCABXXDPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613463
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methoxyphenyl)phenol

CAS RN

64465-63-0
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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